6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
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Overview
Description
6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylphenyl group, and a triazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolotriazine Core: The triazolotriazine core is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is incorporated through a Friedel-Crafts acylation reaction using dimethylbenzoyl chloride and a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazolotriazine core, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazolotriazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: This compound shares a similar triazine core but differs in the presence of a thioxo group instead of the sulfanyl linkage.
6-tert-Butyl-3-ethyl-2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate: This compound has a similar tert-butyl group but features a different heterocyclic core.
Uniqueness
6-tert-butyl-3-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-tert-butyl-3-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-10-6-7-12(8-11(10)2)13(24)9-26-17-21-20-16-19-15(25)14(18(3,4)5)22-23(16)17/h6-8H,9H2,1-5H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFYABBGLQFDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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